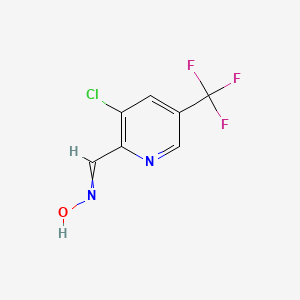![molecular formula C10H12ClN3O2S B8732041 6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-22-4](/img/structure/B8732041.png)
6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a benzene ring fused to an imidazole ring, with specific substituents at positions 5, 2, and 6, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method includes the reaction of 5-chloro-2-isopropylbenzene-1,2-diamine with sulfamide under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, with activity against a range of bacterial and fungal pathogens. Its ability to inhibit specific enzymes makes it a candidate for further development as an antibacterial or antifungal drug .
Medicine: Research has indicated that benzimidazole derivatives, including this compound, may have anticancer properties. The compound’s ability to interfere with cellular processes such as DNA replication and protein synthesis makes it a promising candidate for cancer therapy .
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to disruptions in essential cellular processes. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cell proliferation. Additionally, the compound’s sulfonamide group can interfere with the synthesis of folic acid, a vital nutrient for many microorganisms, leading to their death .
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzimidazole: Similar structure but with a methyl group at position 2.
5-Nitrobenzimidazole: Contains a nitro group at position 5, which imparts different chemical properties.
6-Methylsulfonylbenzimidazole: Similar structure with a methylsulfonyl group at position 6.
Uniqueness: 6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group at position 5 and the sulfamyl group at position 6 enhances its reactivity and potential as a therapeutic agent. Compared to other benzimidazole derivatives, this compound exhibits a broader spectrum of biological activities and greater stability under various conditions .
Eigenschaften
CAS-Nummer |
89725-22-4 |
|---|---|
Molekularformel |
C10H12ClN3O2S |
Molekulargewicht |
273.74 g/mol |
IUPAC-Name |
6-chloro-2-propan-2-yl-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C10H12ClN3O2S/c1-5(2)10-13-7-3-6(11)9(17(12,15)16)4-8(7)14-10/h3-5H,1-2H3,(H,13,14)(H2,12,15,16) |
InChI-Schlüssel |
MISQXLMTANYDGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetic acid](/img/structure/B8732014.png)

![2-Hydroxymethylthieno[2,3-b]-thiophene](/img/structure/B8732021.png)

![3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID](/img/structure/B8732034.png)

